molecular formula C21H22FN5S.2HCl B1574486 DBM 1285 dihydrochloride

DBM 1285 dihydrochloride

Cat. No. B1574486
M. Wt: 468.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.

Scientific Research Applications

Mechanism-Based Structure-Activity Relationships in Carcinogenic Potential

Research by Woo et al. (2002) highlights the significance of DBMs (Disinfection By-products) like DBM 1285 dihydrochloride in understanding carcinogenic potentials. They emphasize the importance of mechanism-based structure-activity relationships for ranking the carcinogenic potential of various DBPs, particularly those detected in drinking water and lacking sufficient cancer bioassay data for risk assessment (Woo et al., 2002).

Chlorinated Cyanurates in Drinking Water

The study by Wahman et al. (2019) explores the challenges in measuring free chlorine concentration in drinking water systems using chlorinated cyanurates, which may include compounds like DBM 1285 dihydrochloride. Their research is pivotal in understanding the stability of disinfectant residuals and the formation of regulated disinfectant by-products (DBPs) in such systems (Wahman et al., 2019).

Synthesis and Self-Association Properties

Tobe et al. (1996) discuss the synthesis of diethynylbenzene macrocycles (DBMs) and their self-association properties in solution, which can include compounds similar to DBM 1285 dihydrochloride. This research provides insights into the dimerization behavior of these compounds in various solvents, contributing to a deeper understanding of their chemical properties (Tobe et al., 1996).

Occurrence of New Generation Disinfection Byproducts

Krasner et al. (2006) focus on the occurrence of new DBPs in the United States, including compounds like DBM 1285 dihydrochloride. Their study provides quantitative information on new DBPs beyond those currently regulated, prioritizing future health effects studies (Krasner et al., 2006).

m-Diethynylbenzene Macrocycles: Syntheses and Self-Association

Another study by Tobe et al. (2002) on m-Diethynylbenzene macrocycles (DBMs) explores their syntheses and self-association behavior in solution. These macrocycles, similar to DBM 1285 dihydrochloride, show unique aggregation behavior, providing valuable information for chemical and pharmaceutical industries (Tobe et al., 2002).

Chlorine Consumption and Chlorination By-Products Formation

The relationship between chlorine decay and the formation of DBPs, including compounds like DBM 1285 dihydrochloride, is discussed in Chang et al.'s (2006) research. This study is crucial for understanding the dynamics of DBP formation in water treatment processes (Chang et al., 2006).

Removal of Trihalomethanes from Drinking Water

Uyak et al. (2008) investigate the efficiency of nanofiltration techniques in removing DBPs, including compounds like DBM 1285 dihydrochloride, from drinking water. This study contributes to the development of more effective water treatment methods (Uyak et al., 2008).

properties

Product Name

DBM 1285 dihydrochloride

Molecular Formula

C21H22FN5S.2HCl

Molecular Weight

468.42

SMILES

FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl

synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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